pKa Modulation by Mono-3-Fluoropyrrolidine
The 3-fluoropyrrolidine core in the target compound exhibits a predicted conjugate acid pKa of 8.68±0.10, representing a substantial 2.6 log unit reduction compared to the parent pyrrolidine (pKa ~11.3). This positions the amine's protonation equilibrium closer to physiological pH (7.4), a property that enhances passive membrane permeability while retaining sufficient basicity for target engagement . In contrast, the non-fluorinated analog 1-(4-bromo-3-fluorobenzyl)pyrrolidine retains the full pyrrolidine basicity (pKa ~11.3) and is expected to be predominantly protonated at physiological pH, which can limit blood-brain barrier penetration [1]. The difluoro analog (3,3-difluoropyrrolidine) overcorrects this parameter, achieving a pKa of approximately 7.5, a range that studies show can be detrimental to receptor binding affinity compared to the mono-fluoro derivatives [2].
| Evidence Dimension | Conjugate acid pKa of the pyrrolidine amine nitrogen |
|---|---|
| Target Compound Data | Predicted pKa 8.68±0.10 (for the 3-fluoropyrrolidine free base; the specific N-benzyl derivative may exhibit slight variation due to the electron-withdrawing aromatic substituent) |
| Comparator Or Baseline | Unsubstituted pyrrolidine: pKa ~11.3; 3,3-Difluoropyrrolidine: pKa ~7.5 [2] |
| Quantified Difference | ΔpKa = -2.6 log units (vs. pyrrolidine); ΔpKa = +1.2 log units (vs. 3,3-difluoropyrrolidine) |
| Conditions | Predicted values (Chemicalize.org); experimental measurement context (Melnykov et al., 2023) for the scaffold class |
Why This Matters
For CNS-targeted programs, a pKa in the 8-9 range is often optimal for balancing BBB permeability with receptor engagement; the target compound's core falls within this sweet spot, unlike its non-fluorinated or difluorinated comparators.
- [1] Tamborini L, Pinto A, Ettari R, Gotti C, Fasoli F, Conti P, De Micheli C. Synthesis and Pharmacological Evaluation of α4β2 Nicotinic Ligands with a 3-Fluoropyrrolidine Nucleus. ChemMedChem. 2015 Jun;10(6):1071-8. DOI: 10.1002/cmdc.201500073. PMID: 25882435. View Source
- [2] Melnykov KP, Nazar K, Smyrnov O, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. 2023;29(47):e202301383. DOI: 10.1002/chem.202301383. View Source
